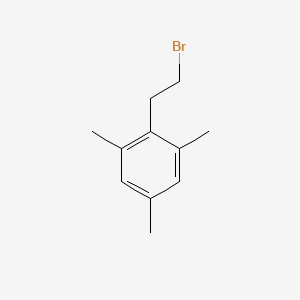

2-(2-Bromoethyl)-1,3,5-trimethylbenzene

Description

Contextualization within Halogenated Alkylbenzenes and Their Synthetic Significance

Halogenated alkylbenzenes are a class of organic compounds characterized by an alkyl chain and a halogen atom attached to a benzene (B151609) ring. These compounds are of paramount importance in organic synthesis because they serve as versatile intermediates. The introduction of a halogen atom onto an aromatic system or its side chain significantly alters the molecule's chemical reactivity, providing a "handle" for further transformations.

The synthetic significance of this class of compounds stems from two primary features:

The Halogen as a Leaving Group: The bromine atom in a compound like 2-(2-Bromoethyl)-1,3,5-trimethylbenzene is a good leaving group, making the carbon to which it is attached electrophilic. This facilitates a wide range of nucleophilic substitution reactions. bloomtechz.com

Reactivity of the Alkylbenzene Structure: The benzene ring and its alkyl substituents can undergo various reactions. The alkyl group, particularly the carbon atom adjacent to the ring (the benzylic position), exhibits enhanced reactivity. libretexts.orglibretexts.org

The presence of both a reactive C-Br bond on the ethyl chain and the substituted benzene ring makes halogenated alkylbenzenes key precursors for constructing more complex molecular architectures, which are fundamental in the production of pharmaceuticals, agrochemicals, and dyes.

Strategic Importance as a Potential Intermediate in Organic Synthesis and Material Precursors

The strategic value of this compound as a potential intermediate is best understood by considering the combined functionalities of its two core components: the bromoethyl group and the mesityl group.

The (2-bromoethyl)benzene (B7723623) moiety is a well-established building block in organic chemistry. chemicalbook.com The bromine atom is susceptible to substitution by a variety of nucleophiles (such as amines, alkoxides, and cyanides) and can participate in elimination reactions to form a styrene (B11656) derivative. bloomtechz.com It is also a precursor for forming organometallic reagents, like Grignard reagents, which are essential for creating new carbon-carbon bonds. bloomtechz.com

The mesityl group (1,3,5-trimethylphenyl) imparts unique properties due to its significant steric bulk. wikipedia.org This steric hindrance can be strategically employed to:

Stabilize reactive intermediates or metal centers in organometallic complexes. wikipedia.org

Direct the stereochemical outcome of reactions, enhancing selectivity. wikipedia.org

Serve as a large, rigid core for the synthesis of new materials, such as porous polymers or metal-organic frameworks (MOFs). chemicalbook.comnih.gov

The combination of these features in a single molecule makes this compound a promising intermediate. It could potentially be used to synthesize sterically encumbered molecules for catalysis, create novel ligands for coordination chemistry, or act as a monomer for specialized polymers where the bulky mesityl group influences the material's final properties.

Table 1: Physicochemical Properties of Mesitylene (B46885) and Related Bromo-derivatives

| Property | Mesitylene | (2-Bromoethyl)benzene | 2-Bromo-1,3,5-trimethylbenzene (Bromomesitylene) |

|---|---|---|---|

| Molecular Formula | C₉H₁₂ | C₈H₉Br | C₉H₁₁Br |

| Molar Mass | 120.19 g/mol wikipedia.org | 185.07 g/mol | 199.09 g/mol ontosight.ai |

| Boiling Point | 164.7 °C wikipedia.org | 220-221 °C prepchem.com | 222-224 °C ontosight.ai |

| Melting Point | -44.8 °C wikipedia.org | - | 28-30 °C ontosight.ai |

| Density | 0.864 g/cm³ wikipedia.org | 1.355 g/mL prepchem.com | 1.34 g/cm³ ontosight.ai |

| Solubility in Water | Insoluble wikipedia.orgontosight.ai | Insoluble | Insoluble ontosight.ai |

Note: Data for this compound is not widely available and is therefore contextualized by its parent and related structures.

Overview of Research Trajectories for Related Mesitylene Derivatives

Research involving mesitylene and its derivatives is diverse and has expanded significantly beyond its traditional use as a specialty solvent. wikipedia.orgchemicalbook.com Current research trajectories highlight the versatility of the mesitylene core in various advanced applications.

One major area of research is in organometallic chemistry and catalysis . The bulky mesityl group is frequently used as a ligand to stabilize metal complexes with low coordination numbers or unusual oxidation states. wikipedia.org This steric shielding is crucial for preventing unwanted side reactions and is a key design element in catalysts for asymmetric synthesis. wikipedia.org

Another significant trajectory is in materials science . Mesitylene derivatives are being explored as building blocks for advanced materials:

Porous Organic Polymers: The rigid and symmetric nature of the mesitylene core makes it an excellent candidate for constructing porous polymer networks with high surface areas, which have applications in gas storage and separation. chemicalbook.com

Metal-Organic Frameworks (MOFs): Functionalized mesitylenes are designed as tritopic linkers to create highly ordered, crystalline MOFs. nih.gov For example, mesitylene derivatives containing nitrile or tetrazole groups have been synthesized to act as linkers that coordinate with metal ions. nih.gov

Furthermore, the reaction chemistry of substituted mesitylene derivatives continues to be an active field of study. Researchers investigate how the steric buttressing from the methyl groups influences the reactivity of other functional groups on the ring or on side chains, leading to the synthesis of novel, sterically constrained molecules. hkbu.edu.hk

Table 2: Summary of Research Applications for Mesitylene Derivatives

| Research Area | Application | Example of Mesitylene Derivative |

|---|---|---|

| Organometallic Chemistry | Bulky ligand for stabilizing metal centers | Tetramesityldiiron wikipedia.org |

| Asymmetric Catalysis | Steric blocking group to enhance selectivity | Mesityl-containing ligands wikipedia.org |

| Materials Science | Precursor for porous polymer gels | Used with α,α'-dichloro-p-xylene to form amine-enriched polymers chemicalbook.com |

| Materials Science | Tritopic linkers for Metal-Organic Frameworks (MOFs) | Tris(cyano) mesitylene derivatives nih.gov |

| Fine Chemicals | Precursor for colorants and dyes | Mononitrated mesitylene for synthesis of 2,4,6-trimethylaniline (B148799) wikipedia.org |

| Synthetic Chemistry | Synthesis of sterically hindered molecules | Tri-substituted mesitylene derivatives for ligand synthesis hkbu.edu.hkresearchgate.net |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(2-bromoethyl)-1,3,5-trimethylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15Br/c1-8-6-9(2)11(4-5-12)10(3)7-8/h6-7H,4-5H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNZNRRLYMLDCQJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)CCBr)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15Br | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10695183 | |

| Record name | 2-(2-Bromoethyl)-1,3,5-trimethylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10695183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91345-52-7 | |

| Record name | 2-(2-Bromoethyl)-1,3,5-trimethylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10695183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for the Preparation of 2 2 Bromoethyl 1,3,5 Trimethylbenzene

Comprehensive Retrosynthetic Analysis of the Bromoethyl-Trimethylbenzene Scaffold

Retrosynthetic analysis is a technique used to plan a synthesis by working backward from the target molecule to simpler, commercially available starting materials. ias.ac.inamazonaws.com For 2-(2-bromoethyl)-1,3,5-trimethylbenzene, this process reveals several logical pathways.

A primary "disconnection" is made at the carbon-bromine (C-Br) bond. This suggests that the target molecule can be synthesized from a precursor alcohol, specifically 2-(1,3,5-trimethylphenyl)ethanol. This transformation from an alcohol to an alkyl bromide is a standard functional group interconversion (FGI). ias.ac.in

| Target Molecule | Disconnection | Precursor |

| This compound | C-Br bond (Functional Group Interconversion) | 2-(1,3,5-Trimethylphenyl)ethanol |

| 2-(1,3,5-Trimethylphenyl)ethanol | C-C bond of the ethyl group | 1,3,5-Trimethylbenzene (Mesitylene) + Acetylating Agent |

Further deconstruction of the precursor alcohol, 2-(1,3,5-trimethylphenyl)ethanol, points to 1,3,5-trimethylbenzene (mesitylene) as a logical starting material. wikipedia.org The two-carbon ethyl chain can be installed onto the mesitylene (B46885) ring through a two-step sequence: a Friedel-Crafts acylation followed by a reduction. This strategic approach ensures the correct placement of the ethyl group on the aromatic ring before the final bromination step.

Targeted Bromination Strategies for Alkylated Benzene (B151609) Systems

Direct bromination of an ethyl side-chain on a benzene ring can be achieved through a radical mechanism, often using N-bromosuccinimide (NBS) with a radical initiator like light or AIBN. libretexts.orglibretexts.org This reaction favors the formation of the most stable radical intermediate. For an ethylbenzene (B125841) derivative, the benzylic position (the carbon atom directly attached to the benzene ring) is the most stabilized due to resonance with the aromatic ring. pearson.comyoutube.com

However, the synthesis of this compound requires bromination at the terminal (β) carbon of the ethyl group, not the benzylic (α) position. Standard radical bromination conditions would lead to the undesired 1-bromoethyl isomer as the major product. While variations exist, achieving high selectivity for the terminal position through this direct radical approach is challenging. pearson.comgoogle.com

A more reliable and widely used strategy involves the nucleophilic displacement of a leaving group on a suitable precursor, most commonly the hydroxyl group of an alcohol. rsc.orglookchem.com The synthesis of (2-bromoethyl)benzene (B7723623) from 2-phenylethanol (B73330) is a well-established example of this approach. chemicalbook.comprepchem.com

This method is directly applicable to the synthesis of the target compound from 2-(1,3,5-trimethylphenyl)ethanol. The alcohol is treated with a brominating agent, where the hydroxyl group is converted into a good leaving group and subsequently displaced by a bromide ion. Common and effective reagents for this transformation include:

Phosphorus tribromide (PBr₃): A classic reagent that reacts with alcohols to produce alkyl bromides with high efficiency.

Triphenylphosphine (B44618) (PPh₃) and Carbon Tetrabromide (CBr₄) (Appel Reaction): This combination provides a mild and effective method for converting alcohols to alkyl bromides. chemicalbook.com

Hydrogen Bromide (HBr) with Sulfuric Acid: This method involves treating the alcohol with concentrated HBr, often with a strong acid catalyst. prepchem.com

These nucleophilic substitution reactions typically proceed in high yield and offer excellent control over the position of the bromine atom, making it the preferred method for synthesizing this compound.

To ensure the correct substitution pattern on the trimethylbenzene ring, regioselective functionalization is paramount. researchgate.netnih.govorganic-chemistry.org The synthesis begins with 1,3,5-trimethylbenzene (mesitylene), a symmetrical and highly activated aromatic compound. wikipedia.org

The key step is the introduction of a two-carbon chain at one of the ring positions. This is reliably achieved via a Friedel-Crafts acylation reaction. rsc.orgrsc.orgstackexchange.com Using an acylating agent like acetyl chloride (CH₃COCl) with a Lewis acid catalyst such as aluminum chloride (AlCl₃), an acetyl group is introduced onto the mesitylene ring to form 2-acetyl-1,3,5-trimethylbenzene (acetylmesitylene). Studies have shown that this reaction proceeds in high yield. stackexchange.com

The resulting ketone is then reduced to the corresponding alcohol, 2-(1,3,5-trimethylphenyl)ethanol. This reduction can be accomplished using various standard reducing agents. This two-step sequence (acylation followed by reduction) provides a regioselective route to the necessary alcohol precursor, which is then carried forward to the bromination step as described previously.

Modern and Emerging Synthetic Approaches

While traditional methods are robust, modern synthetic chemistry seeks to develop more efficient and environmentally benign catalytic processes. atlasofscience.orgorganic-chemistry.org The formation of carbon-halogen bonds is an area of active research, with a focus on using transition-metal catalysts. researchgate.net

For C-Br bond formation, nickel-catalyzed reactions have shown promise. acs.org These methods could potentially allow for direct, catalytic bromination of C-H bonds under milder conditions than traditional methods. Research into the nickel-catalyzed hydrodehalogenation of halogenated aromatics also provides insight into the mechanisms of C-Br bond cleavage and formation. researchgate.net While direct catalytic bromoalkylation of mesitylene is still an emerging field, these advanced methods represent the future of synthesizing halogenated organic compounds, aiming for higher efficiency and selectivity. acs.org

Green Chemistry Principles and Sustainable Synthesis Routes

The application of green chemistry principles to the synthesis of this compound is crucial for minimizing environmental impact. Key principles include the use of safer solvents, waste prevention, and the development of more atom-economical reactions.

Traditional bromination methods often involve hazardous reagents and chlorinated solvents. wordpress.com Greener alternatives focus on in situ generation of brominating agents and the use of less toxic solvents. For instance, the use of N-bromosuccinimide (NBS) as a bromine source is considered a greener option compared to liquid bromine, as it is a solid and easier to handle. wordpress.com However, the reaction still generates succinimide (B58015) as a byproduct, impacting the atom economy. wordpress.com

More sustainable approaches aim to use catalytic amounts of reagents and benign oxidants. One such method involves the in situ generation of Br₂ or BrOH from a bromide-bromate couple activated by an acid, using hydrogen peroxide as a green oxidant. rsc.org This method offers high selectivity and yields for the oxidation of alcohols, a potential preceding step to bromination, under aqueous conditions without the need for transition metal catalysts. rsc.org Another approach utilizes a combination of hydrobromic acid (HBr) and dimethyl sulfoxide (B87167) (DMSO), where DMSO acts as both an oxidant and a co-solvent, avoiding the direct use of molecular bromine. organic-chemistry.org

The choice of solvent is another critical factor. Replacing hazardous solvents like carbon tetrachloride with more benign alternatives such as acetonitrile (B52724) or even water aligns with green chemistry principles. wordpress.comnih.gov

Table 1: Comparison of Brominating Agents from a Green Chemistry Perspective

| Brominating Agent | Advantages | Disadvantages |

| Elemental Bromine (Br₂) | High reactivity | Highly toxic, corrosive, and difficult to handle. wordpress.com |

| N-Bromosuccinimide (NBS) | Solid, easier to handle than Br₂. wordpress.com | Produces succinimide byproduct, lower atom economy. wordpress.com |

| HBr/H₂O₂ | Uses a green oxidant (H₂O₂), can be performed in water. researchgate.net | Requires acidic conditions. |

| HBr/DMSO | Avoids molecular bromine, DMSO acts as oxidant and solvent. organic-chemistry.org | Can produce bromohydrins as byproducts with certain substrates. organic-chemistry.org |

| Appel Reaction Reagents | Mild conditions, high yields. organic-chemistry.org | Generates stoichiometric phosphine (B1218219) oxide waste. |

Flow Chemistry Applications in the Synthesis of Alkyl Halides

Flow chemistry has emerged as a powerful technology for the synthesis of alkyl halides, offering significant advantages over traditional batch processes, including enhanced safety, improved process control, and easier scalability. thieme-connect.de The high surface-area-to-volume ratio in flow reactors allows for superior heat and mass transfer, enabling reactions to be performed under conditions that are often inaccessible in batch, such as elevated temperatures and pressures. cup.edu.cn

For the synthesis of compounds like this compound, flow chemistry can be particularly beneficial. The generation and use of hazardous intermediates, such as those in some bromination reactions, can be managed more safely in a continuous flow system due to the small reaction volumes at any given time. nih.gov

A continuous-flow protocol for light-induced benzylic brominations using NBS in acetonitrile has been developed, demonstrating high selectivity and yields. researchgate.netcommonorganicchemistry.com This method avoids the use of hazardous chlorinated solvents and can be easily scaled up by extending the operation time of the reactor. researchgate.netcommonorganicchemistry.com Furthermore, the precise control over residence time and temperature in a flow reactor can lead to improved selectivity and reduced byproduct formation. nih.gov

Flow chemistry also facilitates the telescoping of reaction steps, where the output of one reactor is directly fed into the next, minimizing purification steps and reducing waste. nih.gov For example, the in situ generation of a Grignard reagent in a packed-bed flow reactor can be immediately followed by its reaction with an electrophile in a subsequent reactor. cup.edu.cn

Optimization of Synthetic Pathways and Process Efficiency

The optimization of synthetic routes to 2-(2-bBromoethyl)-1,3,5-trimethylbenzene is paramount for achieving high yields and purity, which are critical for its application in further synthetic endeavors.

Yield Enhancement and Reaction Condition Optimization

A plausible and common route for the synthesis of this compound is the bromination of the corresponding alcohol, 2-(1,3,5-trimethylphenyl)ethanol. Several reagents can be employed for this transformation, each with its own set of optimal conditions.

Phosphorus Tribromide (PBr₃): This is a classic and effective reagent for converting primary alcohols to alkyl bromides via an Sₙ2 mechanism, which typically results in inversion of configuration if a chiral center is present. commonorganicchemistry.combyjus.com The reaction generally provides high yields and avoids carbocation rearrangements that can be problematic with other methods. byjus.com Optimization of this reaction involves controlling the stoichiometry of PBr₃ and the reaction temperature.

Hydrogen Bromide (HBr): The reaction of alcohols with HBr is another common method. doubtnut.com For primary alcohols, the reaction proceeds via an Sₙ2 pathway. scribd.com The reactivity of hydrogen halides follows the order HI > HBr > HCl. scribd.com The use of a co-solvent and optimizing the reaction time and temperature are key to maximizing the yield. For instance, refluxing the alcohol with a mixture of aqueous HBr and sulfuric acid can drive the reaction to completion. prepchem.com

Appel Reaction: The Appel reaction, which utilizes triphenylphosphine (PPh₃) and a tetrahalomethane (e.g., CBr₄), offers a mild method for converting alcohols to alkyl halides with high yields and inversion of stereochemistry. organic-chemistry.org Optimization of the Appel reaction can involve the use of alternative, greener halogen sources to replace carbon tetrachloride. rsc.org

Table 2: Hypothetical Optimization of the Bromination of 2-(1,3,5-trimethylphenyl)ethanol

| Entry | Brominating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | PBr₃ (0.4 eq) | Diethyl Ether | 0 to rt | 4 | 85 |

| 2 | PBr₃ (0.4 eq) | Dichloromethane | 0 to rt | 4 | 82 |

| 3 | HBr (48% aq.), H₂SO₄ | Heptane | Reflux | 6 | 75 |

| 4 | HBr (48% aq.), H₂SO₄ | Toluene | Reflux | 6 | 78 |

| 5 | CBr₄, PPh₃ | Dichloromethane | rt | 2 | 90 |

| 6 | CBr₄, PPh₃ | Acetonitrile | rt | 2 | 88 |

This table is a hypothetical representation based on typical conditions for similar reactions and is intended for illustrative purposes.

Methodologies for Purity Improvement and Isolation Techniques

The purification of this compound from the reaction mixture is a critical step to obtain a product of high purity. Common impurities may include unreacted starting materials, byproducts from side reactions (e.g., ethers from the reaction of the starting alcohol with the product), and residual reagents.

Liquid-Liquid Extraction: An initial workup often involves washing the organic layer with water to remove water-soluble impurities, followed by a wash with a basic solution (e.g., sodium bicarbonate) to neutralize any acidic residues. prepchem.com A subsequent wash with brine helps to remove residual water before drying the organic phase over an anhydrous salt like magnesium sulfate (B86663) or sodium sulfate.

Distillation: For liquid products like this compound, vacuum distillation is an effective method for purification, especially for separating it from less volatile impurities. prepchem.com

Chromatography: Column chromatography is a powerful technique for separating compounds based on their polarity. youtube.com For a relatively non-polar compound like this compound, a normal-phase chromatography setup with a silica (B1680970) gel stationary phase and a non-polar eluent system (e.g., a mixture of hexanes and ethyl acetate) would be appropriate. researchgate.netrochester.edu The choice of solvent system is crucial for achieving good separation.

Recrystallization: If the product is a solid at room temperature or can be induced to crystallize, recrystallization is an excellent method for achieving high purity. arkat-usa.org This technique relies on the difference in solubility of the compound and its impurities in a given solvent at different temperatures. The selection of an appropriate solvent is key to a successful recrystallization. arkat-usa.org

Elucidation of Reactivity Patterns and Reaction Mechanisms of 2 2 Bromoethyl 1,3,5 Trimethylbenzene

Nucleophilic Substitution Reactions of the Bromoethyl Moiety

The primary carbon atom attached to the bromine in 2-(2-bromoethyl)-1,3,5-trimethylbenzene is an electrophilic center, making it a substrate for nucleophilic substitution reactions. These reactions can proceed through two primary mechanistic pathways: S_N1 (substitution nucleophilic unimolecular) and S_N2 (substitution nucleophilic bimolecular). chemicalnote.com

Detailed Kinetic and Mechanistic Studies of SN1 and SN2 Pathways

The S_N2 mechanism is a single-step process where the nucleophile attacks the electrophilic carbon atom at the same time as the bromide leaving group departs. chemicalnote.comwikipedia.org The reaction rate is dependent on the concentrations of both the substrate and the nucleophile, following second-order kinetics. chemicalnote.com A key characteristic of the S_N2 reaction is the inversion of stereochemistry at the reaction center. For a primary alkyl halide like this compound, the S_N2 pathway is generally favored due to the relatively unhindered nature of the primary carbon. chemicalnote.com However, the bulky mesityl group at the β-position introduces significant steric hindrance, which can considerably slow down the rate of S_N2 reactions by impeding the backside attack of the nucleophile. chemistrysteps.comlibretexts.org

In contrast, the S_N1 mechanism is a two-step process. The first and rate-determining step involves the slow, unimolecular dissociation of the leaving group to form a carbocation intermediate. This is followed by a rapid attack of the nucleophile on the carbocation. The rate of an S_N1 reaction is dependent only on the concentration of the substrate. While primary carbocations are generally unstable, the proximity of the benzene (B151609) ring in this compound could potentially stabilize a primary carbocation through resonance, a phenomenon known as anchimeric assistance or neighboring group participation, although this is less common for simple phenylethyl systems compared to benzylic systems.

Kinetic studies on analogous phenylethyl systems have provided insights into the factors governing the competition between S_N1 and S_N2 pathways. For instance, studies on the reaction of phenethyl p-bromobenzenesulphonate with substituted pyridines have shown that the reaction has significant S_N2 character. rsc.org The choice of solvent also plays a crucial role; polar protic solvents can stabilize the carbocation intermediate, favoring the S_N1 pathway, while polar aprotic solvents tend to favor the S_N2 mechanism.

Table 1: Factors Influencing SN1 vs. SN2 Pathways for this compound

| Factor | Favors S_N1 | Favors S_N2 |

| Substrate | Tertiary > Secondary | Methyl > Primary > Secondary |

| Nucleophile | Weak (e.g., H₂O, ROH) | Strong (e.g., I⁻, RS⁻, CN⁻) |

| Solvent | Polar Protic (e.g., water, ethanol) | Polar Aprotic (e.g., acetone, DMSO) |

| Leaving Group | Good (e.g., I⁻, Br⁻, TsO⁻) | Good (e.g., I⁻, Br⁻, TsO⁻) |

Competing Elimination Reactions (E1, E2) and Factors Influencing Selectivity

In addition to substitution, this compound can undergo elimination reactions to form 1,3,5-trimethylstyrene. These reactions also proceed through two main mechanisms: E1 (elimination unimolecular) and E2 (elimination bimolecular).

The E2 mechanism is a concerted, one-step process where a base removes a proton from the β-carbon while the leaving group on the α-carbon departs simultaneously, forming a double bond. testbook.com The rate of an E2 reaction is dependent on the concentration of both the substrate and the base. For an E2 reaction to occur, the β-hydrogen and the leaving group must be in an anti-periplanar conformation. chemistrysteps.com Strong, bulky bases, such as potassium tert-butoxide, favor E2 elimination over S_N2 substitution. libretexts.org The steric hindrance provided by the mesityl group in this compound can make the β-protons less accessible, but a strong, hindered base can still promote elimination. uniovi.es

The E1 mechanism is a two-step process that shares the same carbocation intermediate as the S_N1 reaction. After the formation of the carbocation, a weak base can abstract a β-proton to form the alkene. E1 reactions are favored by weak bases and polar protic solvents. Since S_N1 and E1 reactions proceed through a common intermediate, they are often competing processes.

The competition between substitution and elimination is influenced by several factors, including the strength and steric bulk of the base/nucleophile, the reaction temperature (higher temperatures favor elimination), and the structure of the substrate. libretexts.orglibretexts.org For a primary halide like this compound, S_N2 reactions are generally fast. However, the use of a strong, sterically hindered base will strongly favor the E2 pathway.

Table 2: Predicted Outcome of Reactions of this compound with Different Reagents

| Reagent | Conditions | Major Product(s) | Likely Mechanism(s) |

| Sodium Iodide in Acetone | Room Temperature | 2-(2-Iodoethyl)-1,3,5-trimethylbenzene | S_N2 |

| Sodium Ethoxide in Ethanol | 50 °C | 1,3,5-Trimethylstyrene, 2-(2-Ethoxyethyl)-1,3,5-trimethylbenzene | E2, S_N2 |

| Potassium tert-Butoxide in tert-Butanol | 70 °C | 1,3,5-Trimethylstyrene | E2 |

| Ethanol (solvolysis) | Reflux | 2-(2-Ethoxyethyl)-1,3,5-trimethylbenzene, 1,3,5-Trimethylstyrene | S_N1, E1 |

Radical-Mediated Transformations Involving the this compound Scaffold

The carbon-bromine bond in this compound can be cleaved homolytically to generate a radical intermediate, which can then participate in a variety of transformations.

Intramolecular Cyclization Reactions

If the this compound molecule contains a suitable unsaturation, such as an additional double or triple bond in an appropriate position, the initially formed radical can undergo intramolecular cyclization. wikipedia.org These reactions are powerful methods for the construction of cyclic and polycyclic systems. The regioselectivity of the cyclization is generally governed by Baldwin's rules, with 5-exo-trig cyclizations being particularly favorable. While the parent compound does not have the necessary unsaturation for such a reaction, derivatives of it could be designed to undergo these transformations. For instance, an alkyne-tethered derivative could cyclize to form a new ring fused to the aromatic system.

Intermolecular Coupling Reactions

The radical generated from this compound can also participate in intermolecular coupling reactions. These reactions involve the formation of a new carbon-carbon bond between the radical and another molecule. An example is the Suzuki-Miyaura cross-coupling of benzylic bromides with arylboronic acids, which can proceed through radical intermediates under certain conditions. nih.gov While the title compound is a phenylethyl bromide, similar palladium-catalyzed cross-coupling reactions could potentially be adapted. Another example is the cross-electrophile coupling, where two different electrophiles are coupled in the presence of a reductant and a catalyst, often involving radical intermediates. nih.govprinceton.edu

Organometallic Reactions Utilizing this compound as a Precursor

The bromoethyl group of this compound serves as a handle for the formation of organometallic reagents, which are versatile intermediates in organic synthesis.

The reaction of this compound with magnesium metal in an ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), would lead to the formation of the corresponding Grignard reagent, (2-(1,3,5-trimethylphenyl)ethyl)magnesium bromide. adichemistry.comyoutube.com The formation of Grignard reagents from sterically hindered halides can sometimes be challenging and may require activation of the magnesium, for example, with a crystal of iodine or 1,2-dibromoethane (B42909). stackexchange.com This Grignard reagent is a potent nucleophile and a strong base, and it can react with a wide range of electrophiles, such as aldehydes, ketones, and esters, to form new carbon-carbon bonds.

Another important class of organometallic reagents that can be derived from this compound are organocuprates. These are typically prepared by reacting the corresponding organolithium or Grignard reagent with a copper(I) salt, such as copper(I) iodide. rsc.orgpressbooks.pub Gilman reagents, which have the general formula R₂CuLi, are particularly useful for 1,4-conjugate addition to α,β-unsaturated carbonyl compounds and for coupling reactions with other organic halides. rsc.org For instance, the reaction of a lithium dialkylcuprate with this compound would result in the displacement of the bromide by one of the alkyl groups from the cuprate, forming a new carbon-carbon bond. youtube.com Organocuprates are generally less basic and less reactive than Grignard and organolithium reagents, which can lead to higher selectivity in certain reactions. uni-muenchen.denih.gov

Table 3: Common Organometallic Reactions of this compound

| Reagent | Product Type | General Reaction |

| Mg, Et₂O | Grignard Reagent | R-Br + Mg → R-MgBr |

| 1. Mg, THF; 2. Ketone; 3. H₃O⁺ | Tertiary Alcohol | R-MgBr + R'COR'' → RR'R''COH |

| 1. 2 Li; 2. CuI; 3. R'-Br | Coupled Alkane | 2 R-Li + CuI → R₂CuLi; R₂CuLi + R'-Br → R-R' |

Formation and Reactivity of Grignard Reagents and Organolithium Compounds

The carbon-bromine bond in this compound is polarized, with the carbon atom being electrophilic. This allows for the formation of highly reactive organometallic compounds where the polarity is reversed (umpolung), turning the carbon atom into a potent nucleophile.

Grignard Reagents: The reaction of this compound with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF), yields the corresponding Grignard reagent, (2-(1,3,5-trimethylphenyl)ethyl)magnesium bromide. mnstate.eduwikipedia.orgadichemistry.com This is an oxidative insertion of magnesium into the C-Br bond. adichemistry.com The magnesium metal surface is typically coated with a passivating layer of magnesium oxide, which must be activated using methods like mechanical crushing or chemical treatment with agents such as iodine or 1,2-dibromoethane to initiate the reaction. wikipedia.org

The resulting Grignard reagent is a strong base and a strong nucleophile. mnstate.eduwvu.edu It readily reacts with electrophiles, most notably carbonyl compounds. For instance, reaction with aldehydes produces secondary alcohols, while reaction with ketones yields tertiary alcohols. wvu.edu It is also highly basic and will react with any protic solvents or substrates, such as water, alcohols, or carboxylic acids, to form the corresponding alkane (1-ethyl-2,4,6-trimethylbenzene). adichemistry.comlibretexts.org

Organolithium Compounds: Organolithium reagents are generally more reactive than their Grignard counterparts. libretexts.orgsigmaaldrich.com The corresponding organolithium compound, (2-(1,3,5-trimethylphenyl)ethyl)lithium, can be prepared by reacting the bromoalkane with lithium metal, often in a hydrocarbon solvent like pentane (B18724) or hexane. libretexts.orgmasterorganicchemistry.com This reaction proceeds via a radical pathway and is highly exothermic. wikipedia.org

Alternatively, and more commonly in laboratory settings, lithium-halogen exchange can be employed. This involves treating this compound with a commercially available alkyllithium reagent, such as n-butyllithium or tert-butyllithium, typically at low temperatures. wikipedia.org Like Grignard reagents, organolithium reagents are powerful nucleophiles and very strong bases, reacting with a wide array of electrophiles. sigmaaldrich.comwikipedia.org Additives like tetramethylethylenediamine (TMEDA) can be used to break down the oligomeric aggregates of organolithium reagents, increasing their reactivity. uniurb.it

Table 1: Formation and Representative Reactions of Organometallic Derivatives

| Organometallic Reagent | Formation Conditions | Electrophile Example | Product of Reaction |

| Grignard Reagent | Mg, Diethyl Ether (anhydrous) | Formaldehyde (H₂CO), then H₃O⁺ workup | 3-(2,4,6-Trimethylphenyl)propan-1-ol |

| Grignard Reagent | Mg, THF (anhydrous) | Acetone (CH₃COCH₃), then H₃O⁺ workup | 2-Methyl-4-(2,4,6-trimethylphenyl)butan-2-ol |

| Organolithium Cmpd. | 2 equiv. Li, Pentane | Carbon Dioxide (CO₂), then H₃O⁺ workup | 3-(2,4,6-Trimethylphenyl)propanoic acid |

| Organolithium Cmpd. | t-BuLi, low temp. | Water (H₂O) | 1-Ethyl-2,4,6-trimethylbenzene |

Palladium-Catalyzed Cross-Coupling Methodologies (e.g., Heck, Sonogashira, Suzuki-Miyaura)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. While traditionally applied to aryl and vinyl halides, significant progress has enabled the use of alkyl halides, including primary alkyl bromides like this compound. rsc.org These reactions typically involve a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. yonedalabs.com

Heck Reaction: The Heck reaction couples an organic halide with an alkene in the presence of a palladium catalyst and a base. organic-chemistry.orgbeilstein-journals.org The reaction with alkyl halides can be challenging but is known, particularly for activated substrates like benzyl (B1604629) halides. nih.gov For this compound, coupling with an alkene like styrene (B11656) or methyl acrylate (B77674) would lead to the formation of a new C-C bond, extending the ethyl chain. The success of such a reaction often depends on the specific palladium catalyst, ligands, and reaction conditions chosen to favor the desired coupling over side reactions like β-hydride elimination. nih.gov

Sonogashira Coupling: The Sonogashira reaction facilitates the coupling of a terminal alkyne with an organic halide. nih.govwikipedia.org While classic conditions involve aryl or vinyl halides, recent developments have demonstrated that nickel and palladium catalysts can effectively couple non-activated alkyl halides. wikipedia.orgthieme-connect.com These modern protocols often require specialized ligands or co-catalysts (like CuI) to promote the formation of the C(sp³)–C(sp) bond. thieme-connect.comlibretexts.org Coupling this compound with a terminal alkyne such as phenylacetylene (B144264) would yield an alkyl-substituted alkyne.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction is a versatile method for creating C-C bonds by coupling an organoboron compound (like a boronic acid or ester) with an organic halide. yonedalabs.comlibretexts.org This reaction has been successfully extended to include primary alkyl bromides, which can couple with a wide range of aryl, vinyl, or alkyl boronic acids. rsc.orgmit.edunih.gov For example, reacting this compound with phenylboronic acid in the presence of a suitable palladium catalyst and base would yield 1,3,5-trimethyl-2-(2-phenylethyl)benzene. The reaction is valued for its mild conditions and tolerance of various functional groups. yonedalabs.com

Table 2: Potential Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Name | Coupling Partner Example | Catalyst System (Illustrative) | Hypothetical Product |

| Heck Reaction | Styrene | Pd(OAc)₂, PPh₃, Base | 1,3,5-Trimethyl-2-(4-phenylbut-3-en-1-yl)benzene |

| Sonogashira Coupling | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Base | 1,3,5-Trimethyl-2-(4-phenylbut-3-yn-1-yl)benzene |

| Suzuki-Miyaura Coupling | Phenylboronic acid | Pd(PPh₃)₄, Base (e.g., K₂CO₃) | 1,3,5-Trimethyl-2-(2-phenylethyl)benzene |

Electrophilic Aromatic Substitution on the Trimethylbenzene Ring as Influenced by the Bromoethyl Group

Electrophilic aromatic substitution (EAS) involves the replacement of a hydrogen atom on an aromatic ring with an electrophile. The rate and regioselectivity of this reaction are governed by the substituents already present on the ring. pressbooks.pub

The aromatic ring of this compound has four substituents to consider. The three methyl groups are activating, electron-donating groups that direct incoming electrophiles to the ortho and para positions. pressbooks.pub In the 1,3,5- (mesitylene) arrangement, these effects combine powerfully to direct substitution to the remaining unsubstituted carbons (positions 2, 4, and 6), which are ortho to two methyl groups and para to one.

In this specific molecule, the directing effects of the three methyl groups are overwhelmingly dominant over the weaker effect of the bromoethyl substituent. masterorganicchemistry.commsu.edu Therefore, electrophilic attack will be strongly directed to the two equivalent available positions on the ring (C4 and C6), which are highly activated by the methyl groups.

For example, in a nitration reaction (using HNO₃/H₂SO₄), the nitro group would be expected to substitute at the C4 or C6 position to yield 1-(2-bromoethyl)-2,4,6-trimethyl-3-nitrobenzene.

Table 3: Predicted Outcomes of Electrophilic Aromatic Substitution

| Reaction Type | Reagents | Primary Electrophile | Predicted Major Product(s) |

| Nitration | HNO₃, H₂SO₄ | NO₂⁺ (Nitronium ion) | 1-(2-Bromoethyl)-2,4,6-trimethyl-3-nitrobenzene |

| Halogenation | Br₂, FeBr₃ | Br⁺ | 1-Bromo-4-(2-bromoethyl)-2,5,7-trimethylbenzene |

| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | CH₃CO⁺ (Acylium ion) | 1-(4-(2-Bromoethyl)-3,5-dimethylphenyl)ethan-1-one |

Rearrangement Reactions and Fragmentation Pathways

Rearrangement Reactions: The structure of this compound is susceptible to certain rearrangements, primarily involving the bromoethyl side chain.

Elimination Reaction: In the presence of a strong, non-nucleophilic base, the compound can undergo a base-induced E2 elimination reaction to lose HBr and form 1,3,5-trimethyl-2-vinylbenzene. This is a common reaction pathway for phenylethyl halides. wikipedia.org

Carbocation Rearrangement: Formation of a primary carbocation at the carbon bearing the bromine is energetically unfavorable. However, under conditions that might promote its formation (e.g., in the presence of a strong Lewis acid), a 1,2-hydride shift could occur to form a more stable secondary benzylic-type carbocation, which would then be trapped by a nucleophile. More complex rearrangements, such as free-radical rearrangements of the 2-phenylethyl system, have also been studied, though they often require specific initiators or conditions. acs.orgmasterorganicchemistry.com

Fragmentation Pathways: In mass spectrometry, the molecular ion of this compound would undergo fragmentation, providing structural information. The presence of bromine is easily identified by the characteristic M+2 peak of nearly equal intensity to the molecular ion peak, due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. youtube.com Key fragmentation pathways would likely include:

Loss of Bromine: Cleavage of the C-Br bond to lose a bromine radical (•Br), resulting in a stable secondary carbocation at m/z [M-Br]⁺.

Benzylic Cleavage: Fission of the C-C bond between the ethyl group and the aromatic ring is highly favorable. This can lead to the formation of a very stable mesityl cation (m/z 119) or a mesityl radical, with the charge being retained on the C₂H₄Br fragment.

Loss of HBr: Elimination of a molecule of hydrogen bromide from the molecular ion can lead to a radical cation corresponding to 1,3,5-trimethyl-2-vinylbenzene.

Table 4: Potential Rearrangements and Mass Spectrometry Fragments

| Process | Conditions / Trigger | Key Intermediate / Fragment | Description |

| Elimination (E2) | Strong, non-nucleophilic base (e.g., KOtBu) | 1,3,5-Trimethyl-2-vinylbenzene | Formation of an alkene via removal of HBr. |

| Carbocation Rearrangement | Lewis Acid (hypothetical) | Secondary benzylic carbocation | A 1,2-hydride shift following C-Br bond cleavage. |

| MS Fragmentation | Electron Ionization (EI) | [M-Br]⁺ | Loss of a bromine radical from the molecular ion. |

| MS Fragmentation | Electron Ionization (EI) | C₉H₁₁⁺ (m/z 119) | Benzylic cleavage to form the stable mesityl cation. |

Advanced Synthetic Applications and Derivatization Strategies of 2 2 Bromoethyl 1,3,5 Trimethylbenzene

Strategic Utility in the Construction of Substituted Alkylbenzene Architectures

The compound serves as a key building block for introducing the 2-mesitylethyl group into various molecules, leading to the formation of highly substituted and sterically demanding alkylbenzene structures. The primary route for this transformation is through nucleophilic substitution reactions where the bromide ion is displaced by a suitable nucleophile.

One of the most fundamental applications is in the alkylation of arenes and heteroarenes. For instance, the reaction of 2-(2-bromoethyl)-1,3,5-trimethylbenzene with organolithium or Grignard reagents derived from other aromatic systems can forge new carbon-carbon bonds. This strategy is particularly useful for creating non-symmetrical biaryl derivatives with an ethyl bridge.

The steric hindrance provided by the three methyl groups on the benzene (B151609) ring influences the reactivity and selectivity of these reactions. Friedel-Crafts alkylations using this compound can be challenging due to the bulky nature of the electrophile, often requiring strong Lewis acids and resulting in specific regioselectivity. The primary halide nature of the bromoethyl group, however, makes it more amenable to SN2-type reactions.

A practical example of its utility is in the synthesis of specialized ligands for coordination chemistry. By reacting this compound with nucleophilic precursors, such as amines or phosphines, sterically encumbered ligands can be prepared. These ligands are instrumental in stabilizing reactive metal centers and influencing the catalytic activity and selectivity of organometallic complexes.

Role as a Versatile Building Block in Complex Chemical Synthesis

The unique combination of a reactive site and a bulky, stabilizing group makes this compound a versatile precursor for more intricate molecular designs.

While direct applications in the total synthesis of complex natural products are not extensively documented in readily available literature, the structural motif of a substituted benzene ring connected to a two-carbon chain is present in numerous natural products. The principles of retrosynthetic analysis suggest that this compound could serve as a valuable synthon for such targets. The bromoethyl group can be converted into a variety of other functionalities, such as an aldehyde, a carboxylic acid, or a nitrile, which are common handles in natural product synthesis. For instance, conversion to the corresponding Grignard reagent followed by reaction with an appropriate electrophile could be a key step in assembling a larger carbon skeleton.

Metal-Organic Frameworks (MOFs) and polymers with tailored properties rely on precisely designed organic building blocks. The rigid structure and defined geometry of the mesityl group in this compound make it an attractive candidate for incorporation into such materials.

In the realm of polymer chemistry, this compound can be derivatized to form monomers. For example, conversion of the bromoethyl group to a vinyl group would yield a styrene-type monomer. Polymerization of such a monomer would result in a polymer with bulky mesityl groups pendant to the main chain, which would significantly impact the polymer's physical properties, such as its glass transition temperature and solubility.

The compound is a key intermediate in the synthesis of various specialized organic molecules, particularly those requiring steric bulk. One notable application is in the preparation of sterically hindered phosphonium (B103445) salts, which are precursors to Wittig reagents. The reaction of this compound with triphenylphosphine (B44618) would yield (2-mesitylethyl)triphenylphosphonium bromide. This reagent, upon treatment with a base, would generate the corresponding ylide, which can then be used to introduce the 2-mesitylethylidene group into aldehydes and ketones.

Furthermore, it is used to synthesize specialized ligands for organometallic chemistry. The introduction of the bulky 2-mesitylethyl group can create a specific steric environment around a metal center, influencing its catalytic activity. For example, reaction with secondary amines can lead to bulky tertiary amine ligands.

Functional Group Interconversions and Diversification of the Bromoethyl Side Chain

The bromoethyl side chain of this compound is ripe for a wide array of functional group interconversions (FGIs), which dramatically expands its synthetic utility. These transformations allow for the introduction of various functionalities, enabling the construction of a diverse range of derivatives.

The bromine atom is a good leaving group, making the compound an excellent substrate for nucleophilic substitution reactions. This allows for the straightforward introduction of a variety of functional groups.

| Nucleophile | Reagent(s) | Product Functional Group |

| Hydroxide (B78521) | NaOH, H₂O | Alcohol |

| Cyanide | NaCN, DMSO | Nitrile |

| Azide (B81097) | NaN₃, DMF | Azide |

| Iodide | NaI, Acetone (Finkelstein Reaction) | Iodoalkane |

| Thiolate | R-SH, Base | Thioether |

| Amine | R₂NH | Tertiary Amine |

| Phosphine (B1218219) | PPh₃ | Phosphonium Salt |

The resulting products can be further elaborated. For example, the nitrile can be hydrolyzed to a carboxylic acid or reduced to a primary amine. The azide can be reduced to a primary amine or used in click chemistry. The alcohol can be oxidized to an aldehyde or a carboxylic acid.

Below is a table summarizing some key functional group interconversions starting from this compound.

Interactive Data Table: Functional Group Interconversions

| Starting Material | Reagent(s) | Product | Product Class |

|---|---|---|---|

| This compound | NaN₃ | 2-(2-Azidoethyl)-1,3,5-trimethylbenzene | Alkyl Azide |

| This compound | NaCN | 3-Mesitylpropanenitrile | Nitrile |

| This compound | PPh₃ | (2-Mesitylethyl)triphenylphosphonium bromide | Phosphonium Salt |

| This compound | Mg, THF | (2-Mesitylethyl)magnesium bromide | Grignard Reagent |

| This compound | NaI, Acetone | 2-(2-Iodoethyl)-1,3,5-trimethylbenzene | Alkyl Iodide |

Cyclization and Annulation Strategies Mediated by the Bromoethyl Group

The bromoethyl group is a key player in intramolecular reactions that lead to the formation of new rings. These cyclization and annulation strategies are powerful tools for the construction of polycyclic systems containing the mesityl moiety.

A prominent example is the intramolecular Friedel-Crafts alkylation. If a nucleophilic aromatic ring is present elsewhere in the molecule, the bromoethyl group can act as the electrophile in the presence of a Lewis acid to form a new six-membered ring. This approach is highly valuable for synthesizing dihydrophenanthrene and related polycyclic aromatic structures. The position of the cyclization is directed by the substituents on the nucleophilic arene.

Another important strategy involves the formation of macrocycles. By reacting this compound under high dilution conditions with a difunctional linker, large rings can be synthesized. For instance, reaction with a bis-phenol could lead to the formation of a macrocyclic ether. These cyclophane-type structures are of great interest in host-guest chemistry due to their unique three-dimensional cavities.

Furthermore, the bromoethyl group can participate in radical cyclizations. Treatment with a radical initiator, such as AIBN and tributyltin hydride, can generate a primary alkyl radical. If an unsaturated bond, such as an alkene or alkyne, is suitably positioned within the molecule, an intramolecular radical addition can occur, leading to the formation of a five- or six-membered ring.

Finally, annulation strategies can be employed by first converting the bromoethyl group into a more reactive functionality. For example, conversion to the corresponding phosphonium ylide followed by an intramolecular Wittig reaction with a strategically placed aldehyde or ketone can be a powerful method for constructing cyclic alkenes.

Advanced Spectroscopic and Crystallographic Methodologies for Structural Elucidation of 2 2 Bromoethyl 1,3,5 Trimethylbenzene and Its Derivatives

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of organic molecules, offering detailed insights into the chemical environment of individual atoms.

Advanced 1D and 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

One-dimensional (1D) NMR (¹H and ¹³C) provides initial information about the different types of protons and carbons present in 2-(2-Bromoethyl)-1,3,5-trimethylbenzene. The high symmetry of the 1,3,5-trimethylbenzene (mesitylene) moiety simplifies the aromatic region of the spectrum. docbrown.info The ethyl bridge introduces distinct aliphatic signals.

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning these signals and establishing the molecule's connectivity. science.govyoutube.com

COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) couplings through two or three bonds. For this compound, a key correlation would be observed between the methylene (B1212753) protons of the ethyl group (-CH₂-CH₂-Br).

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded carbon and proton atoms (¹J C-H coupling). emerypharma.com This technique allows for the definitive assignment of each carbon atom that has attached protons.

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two to three bonds (²J C-H and ³J C-H coupling), which is crucial for identifying quaternary carbons (those with no attached protons) and piecing together the molecular skeleton. emerypharma.com For instance, the protons of the methyl groups on the ring would show HMBC correlations to the aromatic carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy) identifies protons that are close in space, providing insights into the molecule's stereochemistry and conformation. researchgate.net

Table 1: Predicted ¹H and ¹³C NMR Data for this compound (Note: Chemical shifts (δ) are hypothetical and based on analogous structures. They are reported in ppm relative to TMS. Coupling constants (J) are in Hz.)

| Atom Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Key 2D NMR Correlations |

| Aromatic CH (2H) | ~6.8 | ~129 | COSY: N/AHSQC: Correlates with ~129 ppm carbonHMBC: Correlations to methyl carbons, other aromatic carbons, and benzylic -CH₂ |

| Ar-CH₂- (2H) | ~3.1 (t) | ~34 | COSY: Correlates with -CH₂-Br protonsHSQC: Correlates with ~34 ppm carbonHMBC: Correlations to aromatic carbons and -CH₂-Br carbon |

| -CH₂-Br (2H) | ~3.5 (t) | ~32 | COSY: Correlates with Ar-CH₂- protonsHSQC: Correlates with ~32 ppm carbonHMBC: Correlations to Ar-CH₂- carbon |

| Methyl CH₃ (9H) | ~2.3 (s) | ~21 | COSY: N/AHSQC: Correlates with ~21 ppm carbonHMBC: Correlations to aromatic carbons |

| Quaternary Aromatic C (1C) | N/A | ~138 | HMBC: Correlations from aromatic protons and benzylic -CH₂ protons |

| Quaternary Aromatic C (3C) | N/A | ~136 | HMBC: Correlations from methyl protons and aromatic protons |

Application of Solid-State NMR for Crystalline Forms

For derivatives of this compound that exist in crystalline or polymorphic forms, solid-state NMR (ssNMR) is an invaluable analytical tool. europeanpharmaceuticalreview.com Unlike solution-state NMR where rapid molecular tumbling averages out anisotropic interactions, ssNMR spectra are sensitive to the local crystallographic environment of the nuclei. soton.ac.uk

This sensitivity allows ssNMR to distinguish between different crystal packing arrangements (polymorphs) or to identify the presence of amorphous content within a crystalline sample. europeanpharmaceuticalreview.com ¹³C ssNMR is particularly common, as the chemical shift of a carbon atom can change based on intermolecular interactions in the solid state. soton.ac.uk Differences in peak widths are also informative; crystalline materials typically show sharp peaks, whereas amorphous materials exhibit broad lines. europeanpharmaceuticalreview.com Furthermore, ssNMR can be combined with X-ray diffraction data to refine crystal structures. nih.gov

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Weight Determination and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound (C₁₁H₁₅Br), HRMS would confirm the molecular formula by measuring its exact mass-to-charge ratio (m/z), accounting for the isotopic distribution of bromine (⁷⁹Br and ⁸¹Br), which results in a characteristic M+ and M+2 isotopic pattern.

Electron ionization (EI) is a common method that leads to the formation of a molecular ion (M⁺·) and subsequent fragmentation. The analysis of these fragmentation patterns provides structural information. chemguide.co.uk The fragmentation of this compound is expected to be influenced by the stability of the resulting carbocations and radicals. whitman.edulibretexts.org

Key fragmentation pathways would likely include:

Benzylic cleavage: The bond between the two ethyl carbons (Cα-Cβ) can break, leading to the formation of a highly stable mesitylmethyl (2,4,6-trimethylbenzyl) cation.

Loss of a bromine radical: Cleavage of the C-Br bond would yield a C₁₁H₁₅⁺ cation.

Rearrangement: Aromatic ions can rearrange to form a stable tropylium (B1234903) ion. youtube.com

Table 2: Predicted HRMS Fragmentation Data for this compound

| Fragment Ion Structure | Fragmentation Pathway | Predicted m/z |

| [C₁₁H₁₅Br]⁺· (Molecular Ion) | Ionization | 226/228 |

| [C₁₀H₁₃]⁺ | Benzylic cleavage, loss of ·CH₂Br | 133 |

| [C₉H₁₁]⁺ | Loss of ·C₂H₄Br | 119 |

| [C₇H₇]⁺ | Rearrangement (Tropylium ion) | 91 |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Vibrational Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is used to identify the functional groups within a molecule by probing their characteristic vibrational modes. researchgate.netyoutube.com These two methods are complementary.

For this compound, the key functional groups and their expected vibrational frequencies are:

Aromatic Ring: C-H stretching vibrations appear above 3000 cm⁻¹. libretexts.org C=C in-ring stretching vibrations typically produce bands in the 1600-1450 cm⁻¹ region. libretexts.org

Aliphatic Groups: C-H stretching vibrations from the methyl and ethyl groups are expected in the 2960-2850 cm⁻¹ range. libretexts.org C-H bending vibrations will appear in the 1470-1350 cm⁻¹ region. nih.gov

Carbon-Bromine Bond: The C-Br stretching vibration is expected to produce a strong absorption in the far-infrared region, typically between 600 and 500 cm⁻¹.

Raman spectroscopy is particularly useful for identifying the symmetric vibrations of the substituted benzene (B151609) ring and the C-C backbone, which may be weak in the IR spectrum. horiba.com Computational methods, such as Density Functional Theory (DFT), can be used to perform a full vibrational analysis and assign the observed experimental bands to specific molecular motions. nih.gov

Table 3: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Typical IR Intensity | Typical Raman Intensity |

| C-H Stretch | Aromatic | 3100-3000 | Medium-Weak | Medium |

| C-H Stretch | Aliphatic (CH₃, CH₂) | 2960-2850 | Strong | Strong |

| C=C Stretch | Aromatic Ring | 1600, 1500 | Medium | Strong |

| C-H Bend | Aliphatic (CH₃, CH₂) | 1470-1350 | Medium | Medium |

| C-Br Stretch | Bromoalkane | 600-500 | Strong | Strong |

X-ray Crystallography for Definitive Solid-State Structural Determination of Analogues and Derivatives

X-ray crystallography is the definitive method for determining the precise three-dimensional atomic arrangement of a molecule in its crystalline solid state. bu.eduwordpress.com While obtaining suitable single crystals can be a challenge, the resulting structural data is unparalleled in its detail. researchgate.net

For a crystalline derivative or analogue of this compound, a single-crystal X-ray diffraction experiment would yield precise data on:

Molecular Connectivity: Unambiguously confirms the bonding framework.

Bond Lengths and Angles: Provides exact measurements of all interatomic distances and angles.

Conformation: Reveals the preferred spatial orientation (torsion angles) of the ethyl chain relative to the benzene ring.

Crystal Packing: Shows how individual molecules arrange themselves in the crystal lattice, revealing intermolecular interactions like van der Waals forces.

This technique is crucial for understanding the structure-property relationships in the solid state and is the gold standard for absolute structure determination. bu.edu

Table 4: Information Obtained from X-ray Crystallographic Analysis

| Parameter | Description |

| Unit Cell Dimensions | The size and shape of the basic repeating unit of the crystal. |

| Space Group | The symmetry elements describing the arrangement of molecules in the unit cell. |

| Atomic Coordinates | The precise x, y, z position of every atom in the molecule. |

| Bond Lengths (Å) | The distance between the nuclei of two bonded atoms. |

| Bond Angles (°) | The angle formed between three connected atoms. |

| Torsion Angles (°) | The dihedral angle describing the conformation around a chemical bond. |

| Intermolecular Contacts | Distances between atoms of adjacent molecules in the crystal lattice. |

Other Advanced Spectroscopic Probes (e.g., UV-Vis for electronic transitions)

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, which corresponds to the promotion of electrons from a ground state to a higher energy excited state. slideshare.net This technique is particularly informative for compounds containing chromophores, such as the conjugated π-system of a benzene ring. uzh.chhnue.edu.vn

The UV-Vis spectrum of this compound is expected to be dominated by the π → π* electronic transitions of the substituted benzene ring. libretexts.org Benzene itself has characteristic absorption bands. The presence of alkyl and bromoethyl substituents on the ring will cause a slight shift in the position (λmax) and intensity (molar absorptivity, ε) of these absorption bands. Typically, alkyl substitution leads to a small bathochromic (red) shift to longer wavelengths. hnue.edu.vn

Table 5: Expected Electronic Transitions for this compound

| Transition Type | Chromophore | Expected λmax (nm) |

| π → π* (E2-band) | Substituted Benzene Ring | ~210-220 |

| π → π* (B-band) | Substituted Benzene Ring | ~260-270 (with fine structure) |

Computational and Theoretical Chemistry Insights into 2 2 Bromoethyl 1,3,5 Trimethylbenzene

Quantum Mechanical Investigations of Electronic Structure and Molecular Properties Related to Reactivity

Quantum mechanical calculations are fundamental to modern chemistry, providing a detailed description of the electronic structure of a molecule, which in turn governs its properties and reactivity.

Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. By approximating the electron density, DFT calculations can find the lowest energy conformation on the potential energy surface. This process involves iteratively adjusting atomic coordinates until the forces on the atoms are minimized.

Table 1: Illustrative Optimized Geometric Parameters for 2-(2-Bromoethyl)-1,3,5-trimethylbenzene (Calculated at B3LYP/6-31G(d) Level) This table presents hypothetical data for illustrative purposes, as specific published computational studies on this molecule are not available.

| Parameter | Atom(s) Involved | Calculated Value |

| Bond Lengths (Å) | ||

| C(ar)-C(ar) | 1.395 | |

| C(ar)-C(ethyl) | 1.510 | |

| C(ethyl)-C(ethyl) | 1.535 | |

| C(ethyl)-Br | 1.960 | |

| C(ar)-H | 1.084 | |

| C(methyl)-H | 1.095 | |

| **Bond Angles (°) ** | ||

| C(ar)-C(ar)-C(ethyl) | 121.5 | |

| C(ar)-C(ethyl)-C(ethyl) | 112.0 | |

| C(ethyl)-C(ethyl)-Br | 110.5 | |

| Dihedral Angle (°) | ||

| C(ar)-C(ar)-C(ethyl)-C(ethyl) | 85.0 |

Note: C(ar) refers to an aromatic carbon atom. Data is illustrative.

Frontier Molecular Orbital (FMO) theory is a cornerstone for predicting chemical reactivity. wikipedia.orglibretexts.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgyoutube.com The energy of the HOMO is related to a molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). youtube.compku.edu.cn The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. pku.edu.cn

A smaller HOMO-LUMO gap suggests that a molecule is more polarizable and more likely to undergo chemical reactions. For this compound, the HOMO is expected to be localized primarily on the electron-rich trimethylbenzene ring, making it the primary site for electrophilic attack. Conversely, the LUMO is likely to be concentrated along the C-Br bond of the ethyl side chain, specifically on the carbon atom attached to the bromine, which is the typical site for nucleophilic attack (e.g., in SN2 reactions).

Table 2: Illustrative Frontier Molecular Orbital Energies for this compound This table presents hypothetical data for illustrative purposes.

| Molecular Orbital | Energy (eV) | Description |

| HOMO | -9.15 | Localized on the aromatic ring; indicates nucleophilic character. |

| LUMO | -0.85 | Localized on the σ* orbital of the C-Br bond; indicates electrophilic character. |

| HOMO-LUMO Gap | 8.30 | Suggests relatively high kinetic stability. |

Data is illustrative.

Molecular Dynamics Simulations for Conformational Landscape Exploration and Solvent Effects

While quantum mechanics describes electronic structure, molecular dynamics (MD) simulations are used to model the physical movements of atoms and molecules over time. semanticscholar.org MD simulations provide a "computational microscope" to observe molecular motion and interactions on timescales from femtoseconds to microseconds. semanticscholar.orgekb.eg For a flexible molecule like this compound, MD is invaluable for exploring its conformational landscape—the full range of shapes the molecule can adopt due to rotation around its single bonds.

Simulations are typically run using a classical force field (e.g., AMBER, CHARMM) that defines the potential energy of the system. By placing the molecule in a simulated box of solvent molecules (like water or chloroform), MD can also reveal the profound influence of the solvent on conformational preferences and dynamic behavior. Analysis of the simulation trajectory can reveal the most stable conformers, the energy barriers between them, and how solvent molecules arrange themselves around the solute.

Table 3: Hypothetical Parameters for a Molecular Dynamics Simulation of this compound This table presents hypothetical data for illustrative purposes.

| Parameter | Value/Description |

| Force Field | GROMOS54a7 |

| Solvent | Chloroform (explicit) |

| System Size | ~15,000 atoms (1 solute, ~2500 solvent molecules) |

| Simulation Time | 200 nanoseconds (ns) |

| Temperature | 298 K (25 °C) |

| Pressure | 1 bar |

| Analysis Performed | RMSD, Radius of Gyration, Conformational Clustering |

Data is illustrative.

Elucidation of Mechanistic Pathways through Transition State Calculations

Understanding how a chemical reaction occurs requires identifying the reaction mechanism, which includes the high-energy transition state (TS) that connects reactants to products. ucsb.edu Transition state calculations are a specialized type of quantum mechanical investigation aimed at locating this first-order saddle point on the potential energy surface. ucsb.edu

For this compound, a key reaction would be nucleophilic substitution at the carbon bearing the bromine atom. Computational methods can model this process, for example, in an SN2 reaction with a nucleophile like hydroxide (B78521) (OH⁻). Algorithms such as synchronous transit-guided quasi-Newton (STQN) or eigenvector-following are used to locate the TS structure. ucsb.edu Once found, a frequency calculation is performed to confirm it is a true transition state, which is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate. scm.com The calculated energy difference between the reactants and the transition state gives the activation energy (Ea), a crucial kinetic parameter.

Table 4: Illustrative Calculated Activation Energies for a Hypothetical SN2 Reaction This table presents hypothetical data for illustrative purposes.

| Reaction | Nucleophile | Computational Method | Calculated Ea (kcal/mol) |

| This compound → 2-(2-Hydroxyethyl)-1,3,5-trimethylbenzene | OH⁻ | B3LYP/6-311+G(d,p) | 22.5 |

Data is illustrative.

Prediction of Spectroscopic Parameters via Computational Methods (e.g., NMR chemical shifts, vibrational frequencies)

Computational chemistry is a powerful tool for predicting spectroscopic data, which can be used to identify and characterize molecules. arxiv.org This is particularly useful for confirming proposed structures or assigning experimental spectra.

NMR Chemical Shifts: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a common application. github.iomdpi.com Methods like the Gauge-Independent Atomic Orbital (GIAO) approach, typically used with DFT, can calculate the magnetic shielding of each nucleus. mdpi.com These theoretical shielding values are then converted into chemical shifts (δ) by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). Comparing calculated ¹H and ¹³C NMR spectra with experimental data provides a rigorous test of the computed structure. Discrepancies can indicate incorrect structural assignments or highlight subtle electronic effects not captured by the model. mdpi.com

Vibrational Frequencies: Similarly, the vibrational frequencies that correspond to peaks in an infrared (IR) or Raman spectrum can be calculated. nih.govmdpi.com These calculations produce a set of normal modes, each with a specific frequency and intensity. nist.gov The calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and are therefore scaled by an empirical factor (e.g., ~0.96 for B3LYP functionals) to improve agreement with experiment. nih.gov These calculations are essential for assigning specific vibrational modes, such as the characteristic C-Br stretch or the various C-H bending and stretching modes of the aromatic ring and alkyl groups.

Table 5: Illustrative Comparison of Predicted and Experimental ¹³C NMR Chemical Shifts for this compound This table presents hypothetical data for illustrative purposes.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Hypothetical Experimental Shift (δ, ppm) |

| C-Br | 33.5 | 33.1 |

| C-CH₂Br | 39.8 | 39.5 |

| C(ar)-CH₂ | 137.2 | 137.0 |

| C(ar)-CH₃ (ortho) | 138.0 | 137.8 |

| C(ar)-CH₃ (para) | 136.5 | 136.3 |

| C(ar)-H | 129.5 | 129.2 |

| CH₃ | 21.1 | 20.9 |

Data is illustrative. Predictions based on GIAO-B3LYP/6-311G(d,p) with a solvent model.

Table 6: Illustrative Calculated Vibrational Frequencies for this compound This table presents hypothetical data for illustrative purposes.

| Scaled Frequency (cm⁻¹) | Assignment (Potential Energy Distribution) |

| 3050 | Aromatic C-H stretch |

| 2965 | Asymmetric CH₃ stretch |

| 2870 | Symmetric CH₂ stretch |

| 1610 | Aromatic C=C stretch |

| 1450 | CH₂ scissoring |

| 1380 | CH₃ umbrella mode |

| 680 | C-Br stretch |

Data is illustrative. Frequencies scaled to approximate experimental values.

Future Directions and Emerging Research Paradigms for 2 2 Bromoethyl 1,3,5 Trimethylbenzene in Chemical Sciences

Innovations in Catalytic Activation and Selective Transformations

The future utility of 2-(2-bromoethyl)-1,3,5-trimethylbenzene is intrinsically linked to the development of novel catalytic systems that can precisely activate and transform its structure. The primary reactive site is the C(sp³)-Br bond of the ethyl group, which is an excellent handle for nucleophilic substitution and cross-coupling reactions. Emerging research paradigms are focused on enhancing the efficiency and selectivity of these transformations.

Future research will likely target the use of advanced catalytic systems, such as photoredox and dual-catalytic methods, for the functionalization of the bromoethyl moiety. These mild techniques allow for the formation of carbon-carbon and carbon-heteroatom bonds under conditions that tolerate a wide array of functional groups, which is crucial when building complex molecular architectures. nih.gov An area of intense investigation is the selective activation of the bromoethyl group in the presence of other potentially reactive sites, such as the benzylic C-H bonds of the mesitylene (B46885) methyl groups. The steric bulk of the trimethylbenzene ring can be expected to influence reactivity, potentially leading to unique selectivity profiles compared to less hindered bromoalkanes.

Innovations may also draw from the development of catalysts for challenging coupling reactions. While traditionally difficult, the direct cross-coupling of C(sp³)-electrophiles is a rapidly advancing field. Future catalytic systems based on nickel, palladium, or copper could enable the efficient coupling of this compound with a diverse range of partners, including organoboronates, organozinc reagents, and terminal alkynes. Ruthenium catalysts have also shown promise in the selective transformation of various functional groups, suggesting another avenue for exploration. rsc.org

Table 1: Potential Catalytic Transformations for this compound

| Reaction Type | Potential Catalyst System | Coupling Partner Example | Resulting Structure |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Palladium or Nickel Catalyst | Arylboronic acid | 1-Aryl-2-(2,4,6-trimethylphenyl)ethane |

| Sonogashira Coupling | Palladium/Copper Catalyst | Terminal alkyne | 1-Alkynyl-2-(2,4,6-trimethylphenyl)ethane |

| Buchwald-Hartwig Amination | Palladium Catalyst | Amine (R₂NH) | N,N-Dialkyl-2-(2,4,6-trimethylphenyl)ethanamine |

| Photoredox Catalysis | Iridium or Ruthenium Photocatalyst | Carboxylate | 2-(2,4,6-trimethylphenyl)ethyl ester |

| Nucleophilic Substitution | Phase-Transfer Catalyst | Sodium Azide (B81097) (NaN₃) | 1-(2-Azidoethyl)-2,4,6-trimethylbenzene |

Integration into High-Throughput Experimentation and Data-Driven Synthesis

The structure of this compound makes it an ideal candidate for integration into modern automated synthesis workflows. High-Throughput Experimentation (HTE) allows for the rapid screening of thousands of reaction conditions in parallel, dramatically accelerating the discovery and optimization of new chemical transformations. digitellinc.comrsc.org This compound can serve as a core building block in HTE campaigns to explore reaction spaces for cross-coupling, substitution, or other functionalizations. nih.gov

In a typical HTE workflow, this compound could be dispensed into 96- or 384-well plates, followed by the addition of arrays of different nucleophiles, coupling partners, catalysts, ligands, and solvents. researchgate.net Automated analysis, often using mass spectrometry, provides a rich dataset detailing reaction outcomes. chemrxiv.org

This wealth of data is the fuel for data-driven synthesis and machine learning models. lbl.gov By systematically cataloging the success or failure of reactions involving this building block, algorithms can begin to predict optimal conditions for desired transformations, identify novel reactivity, and even suggest entire synthetic routes with a higher probability of success. researchgate.netacs.org The integration of well-defined, reactive building blocks like this compound is therefore critical to building the large, high-quality datasets that underpin the future of autonomous chemical synthesis.

Table 2: Illustrative High-Throughput Experimentation Screening Array

| Parameter | Variable 1 | Variable 2 | Variable 3 | Variable 4 |

|---|---|---|---|---|

| Substrate | This compound | This compound | This compound | This compound |

| Nucleophile | Piperidine | 4-Methoxyphenol | Sodium thiophenoxide | Diethyl malonate |

| Catalyst | Pd(dba)₂ | NiCl₂(dme) | CuI | None (SN2) |

| Ligand | XPhos | dppf | Phenanthroline | None |

| Base | K₃PO₄ | NaOᵗBu | Cs₂CO₃ | DBU |

| Solvent | Dioxane | Toluene | DMF | Acetonitrile (B52724) |

Exploration of Unprecedented Reactivity Manifolds and Novel Derivatives